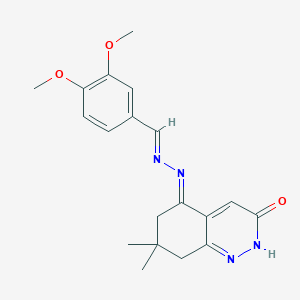
N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-(4-methyl-1-piperazinyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-(4-methyl-1-piperazinyl)thiourea, also known as MCTU, is a synthetic compound that has been studied for its potential therapeutic applications. MCTU belongs to the class of chromenone derivatives and has been synthesized by various methods.
Mécanisme D'action
The mechanism of action of N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-(4-methyl-1-piperazinyl)thiourea is not fully understood. However, studies have shown that N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-(4-methyl-1-piperazinyl)thiourea inhibits the activity of enzymes involved in cellular processes, such as DNA replication and protein synthesis. N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-(4-methyl-1-piperazinyl)thiourea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-(4-methyl-1-piperazinyl)thiourea has been shown to have biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of viral replication. N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-(4-methyl-1-piperazinyl)thiourea has also been shown to have low toxicity in normal cells, indicating its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-(4-methyl-1-piperazinyl)thiourea has several advantages for lab experiments, including its synthetic accessibility, low toxicity in normal cells, and potential therapeutic applications. However, N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-(4-methyl-1-piperazinyl)thiourea also has limitations, including its limited solubility in water and its potential for off-target effects.
Orientations Futures
For the study of N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-(4-methyl-1-piperazinyl)thiourea include the optimization of its synthesis method, investigation of its mechanism of action, and evaluation of its efficacy and safety in animal models.
Méthodes De Synthèse
N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-(4-methyl-1-piperazinyl)thiourea has been synthesized by various methods, including the reaction of 4-methyl-2-oxo-2H-chromene-7-carbonyl chloride with 4-methylpiperazine followed by the reaction with thiourea. Another method involves the reaction of 4-methyl-2-oxo-2H-chromene-7-carbonyl isothiocyanate with 4-methylpiperazine. These methods have been optimized to obtain high yields of N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-(4-methyl-1-piperazinyl)thiourea.
Applications De Recherche Scientifique
N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-(4-methyl-1-piperazinyl)thiourea has been studied for its potential therapeutic applications, including its anticancer, antiviral, and antifungal properties. In vitro studies have shown that N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-(4-methyl-1-piperazinyl)thiourea inhibits the growth of cancer cells, such as breast cancer, lung cancer, and leukemia. N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-(4-methyl-1-piperazinyl)thiourea has also been shown to inhibit the replication of viruses, such as herpes simplex virus and respiratory syncytial virus. Additionally, N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-(4-methyl-1-piperazinyl)thiourea has been shown to have antifungal activity against Candida albicans.
Propriétés
IUPAC Name |
1-(4-methyl-2-oxochromen-7-yl)-3-(4-methylpiperazin-1-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-11-9-15(21)22-14-10-12(3-4-13(11)14)17-16(23)18-20-7-5-19(2)6-8-20/h3-4,9-10H,5-8H2,1-2H3,(H2,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBWGSIRABWDAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=S)NN3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4,5-dimethyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5822380.png)

![1-[(2-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5822392.png)
![N'-(bicyclo[2.2.1]hept-2-ylmethylene)-3,4-dichlorobenzohydrazide](/img/structure/B5822397.png)

![4-benzyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5822410.png)


![2-[4-(diethylamino)benzylidene]-N-nitrohydrazinecarboximidamide](/img/structure/B5822436.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furoyl]glycine](/img/structure/B5822441.png)
![3-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5822458.png)
